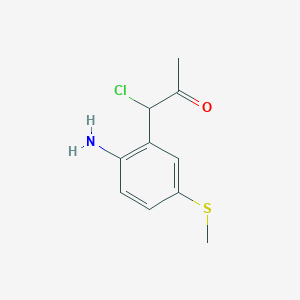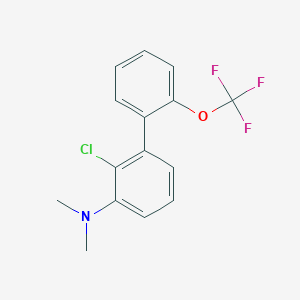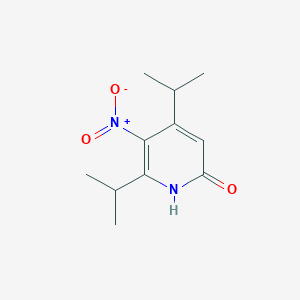
(2S,3S)-((S)-3-(5-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)pyridin-2-yl)-4,5-dihydroisoxazol-5-yl)methyl 3-methyl-2-(methylamino)pentanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2S,3S)-((S)-3-(5-(4-(®-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)pyridin-2-yl)-4,5-dihydroisoxazol-5-yl)methyl 3-methyl-2-(methylamino)pentanoate hydrochloride” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. This compound features multiple functional groups, including triazole, oxazolidinone, fluorophenyl, pyridine, isoxazole, and methylamino groups, which contribute to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route may include:
- Formation of the triazole ring through a click chemistry reaction between an azide and an alkyne.
- Construction of the oxazolidinone ring via cyclization of an amino alcohol with a carbonyl compound.
- Introduction of the fluorophenyl group through a nucleophilic aromatic substitution reaction.
- Assembly of the pyridine ring using a condensation reaction.
- Formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction.
- Coupling of the methylamino group with the pentanoate ester via an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of ring structures from linear precursors.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Cyclization conditions: Acidic or basic catalysts, heat.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the triazole ring could yield a triazolone, while reduction of the oxazolidinone ring could produce an amino alcohol.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent for studying reaction mechanisms and kinetics.
Biology
In biological research, the compound may serve as a probe for investigating cellular processes, enzyme activities, and protein interactions due to its diverse functional groups and potential bioactivity.
Medicine
In medicine, the compound could be explored for its therapeutic potential, particularly as an antimicrobial, anticancer, or anti-inflammatory agent, given the presence of bioactive moieties such as the triazole and oxazolidinone rings.
Industry
In industrial applications, the compound may be utilized in the development of new materials, catalysts, or chemical sensors, leveraging its unique chemical properties and reactivity.
作用機序
The mechanism of action of this compound would depend on its specific biological target and context. Generally, the compound may interact with proteins, enzymes, or nucleic acids, modulating their activity through binding interactions, covalent modifications, or allosteric effects. The molecular targets and pathways involved could include:
Enzyme inhibition: Blocking the active site of an enzyme, preventing substrate binding and catalysis.
Receptor modulation: Binding to a receptor, altering its conformation and signaling activity.
DNA/RNA interaction: Intercalating into nucleic acids, affecting transcription and translation processes.
類似化合物との比較
Similar Compounds
- (2S,3S)-((S)-3-(5-(4-(®-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-chlorophenyl)pyridin-2-yl)-4,5-dihydroisoxazol-5-yl)methyl 3-methyl-2-(methylamino)pentanoate hydrochloride
- (2S,3S)-((S)-3-(5-(4-(®-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-bromophenyl)pyridin-2-yl)-4,5-dihydroisoxazol-5-yl)methyl 3-methyl-2-(methylamino)pentanoate hydrochloride
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity, selectivity, and bioavailability, making it a valuable candidate for further research and development.
特性
分子式 |
C28H33ClFN7O5 |
|---|---|
分子量 |
602.1 g/mol |
IUPAC名 |
[(5S)-3-[5-[2-fluoro-4-[(5R)-2-oxo-5-(triazol-1-ylmethyl)-1,3-oxazolidin-3-yl]phenyl]pyridin-2-yl]-4,5-dihydro-1,2-oxazol-5-yl]methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate;hydrochloride |
InChI |
InChI=1S/C28H32FN7O5.ClH/c1-4-17(2)26(30-3)27(37)39-16-20-12-25(33-41-20)24-8-5-18(13-31-24)22-7-6-19(11-23(22)29)36-15-21(40-28(36)38)14-35-10-9-32-34-35;/h5-11,13,17,20-21,26,30H,4,12,14-16H2,1-3H3;1H/t17-,20-,21-,26-;/m0./s1 |
InChIキー |
DOAODRYTDFIYSU-CZNHRSJYSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)OC[C@@H]1CC(=NO1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)CN5C=CN=N5)F)NC.Cl |
正規SMILES |
CCC(C)C(C(=O)OCC1CC(=NO1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CN5C=CN=N5)F)NC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B14062828.png)
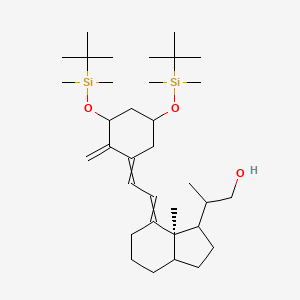

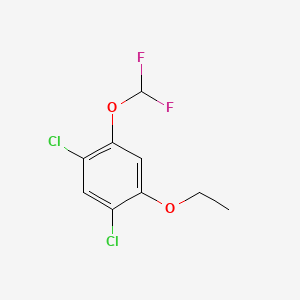
![Dimethyl (7-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14062858.png)

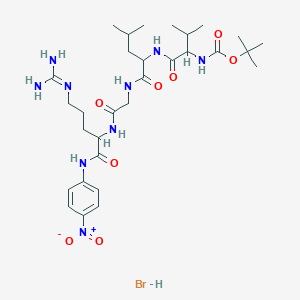
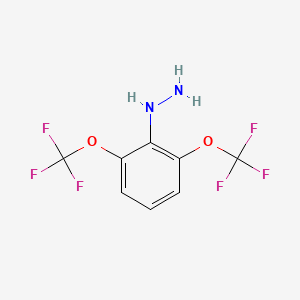
![Methyl 7-isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14062874.png)
